2-[4-(2-methoxyphenoxy)phenyl]-4-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Overview
Description
2-[4-(2-methoxyphenoxy)phenyl]-4-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a useful research compound. Its molecular formula is C22H21NO4 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[4-(2-methoxyphenoxy)phenyl]-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is 363.14705815 g/mol and the complexity rating of the compound is 595. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Inhibition of Tubulin Polymerization
One study highlights the role of methoxy-substituted 3-formyl-2-phenylindoles, closely related in structure, in inhibiting tubulin polymerization, an essential process in cell division. These compounds disrupt microtubule assembly, similar to colchicine, indicating their potential as anticancer agents due to their ability to halt the proliferation of cancer cells (Gastpar et al., 1998).
Structural Characterization
Research on the crystal and molecular structure of 2-(4-ethoxyphenyl)isoindoline-1,3-dione reveals insights into the compound's crystallization and intermolecular interactions, facilitating the design of new materials and drugs by understanding the structural basis of these interactions (Duru et al., 2018).
Serotonin Receptor Affinity and PDE10A Inhibition
Another study investigated isoindole-1,3-dione derivatives for their potential antipsychotic properties, focusing on their affinity for serotonin receptors and inhibition of phosphodiesterase 10A (PDE10A). These findings suggest the therapeutic potential of such compounds in treating psychiatric disorders (Czopek et al., 2020).
Optoelectronic Properties
Research on novel phthalimide derivatives, which share a structural motif with the requested compound, explores their photophysical properties using solvatochromic shift methods. These studies are crucial for developing new materials for optoelectronic applications, such as in organic light-emitting diodes (OLEDs) and solar cells (Akshaya et al., 2016).
Computational Studies on Derivatives
Further insights are provided by computational studies on isoindoline-1,3-dione derivatives, emphasizing their importance in designing compounds with desired biological activities or material properties. Such studies help predict how slight modifications in molecular structure can significantly impact a compound's functionality (Mane et al., 2019).
Properties
IUPAC Name |
2-[4-(2-methoxyphenoxy)phenyl]-4-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-14-6-5-7-17-20(14)22(25)23(21(17)24)15-10-12-16(13-11-15)27-19-9-4-3-8-18(19)26-2/h3-6,8-14,17,20H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCYPKURAYHGGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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